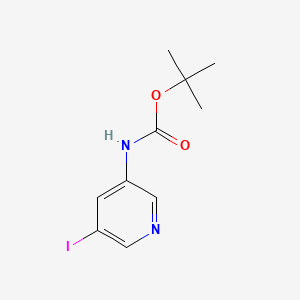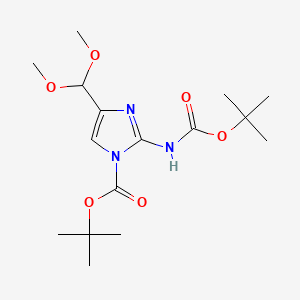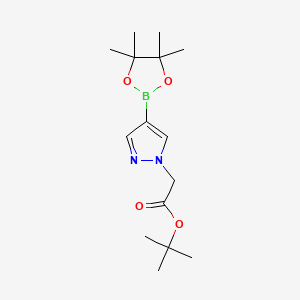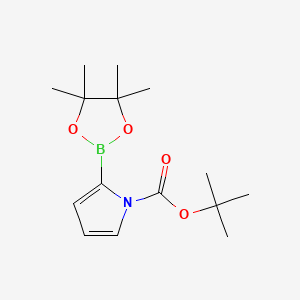
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, also known as A-84, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Wirkmechanismus
The exact mechanism of action of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in inhibiting neuronal activity in the central nervous system.
Biochemical and Physiological Effects
Studies have shown that (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has a variety of biochemical and physiological effects. It has been shown to increase GABA-mediated inhibitory neurotransmission, which can lead to its potential as an analgesic and anticonvulsant. It has also been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has several advantages for lab experiments. It is a potent and selective GABA-A receptor modulator, which makes it a useful tool for studying the effects of GABA-A receptor modulation on neuronal activity. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and anticonvulsant in animal models. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
In conclusion, (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a compound that has shown potential in scientific research for its therapeutic applications. Its mechanism of action involves positive allosteric modulation of the GABA-A receptor, which leads to its potential as an analgesic and anticonvulsant. While it has limitations in lab experiments, there are several future directions for its study, including its potential as a treatment for neurodegenerative diseases and further optimization of the synthesis method.
Synthesemethoden
The synthesis of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one involves the reaction of 3-aminopiperidine with ethyl 2-bromoacetate, followed by the reaction with hydroxylamine to form the isoxazole ring. The final product is obtained through the separation of the enantiomers using chiral HPLC.
Wissenschaftliche Forschungsanwendungen
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has shown potential in scientific research for its therapeutic applications. It has been studied for its effects on the central nervous system, including its potential as an analgesic and anticonvulsant. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)



